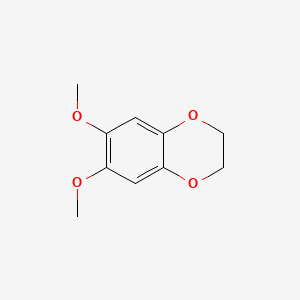

6,7-Dimethoxy-1,4-benzodioxan

Übersicht

Beschreibung

6,7-Dimethoxy-1,4-benzodioxan is a chemical compound . It is a member of the class of quinazolines . It has gained popularity as a versatile scaffold for the achievement of biologically active compounds .

Synthesis Analysis

The synthesis of this compound has been accomplished and improved over the years . A series of 4-amino-2- [4- (1,4-benzodioxan-2-ylcarbonyl)piperazin-1 -yl]-6, 7-dimethoxyquinazoline derivatives was synthesized for evaluation as alpha-antagonists and antihypertensive agents .Molecular Structure Analysis

The molecular structure of this compound has been studied using various methods . It is a quinazoline substituted by an amino group at position 4, methoxy groups at positions 6 and 7 .Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For instance, 6,7-Dimethoxy-2H-1,4-benzothiazin-3(4H)-one reacts with dimethylformamide dimethylacetal (DMF-DMA) to give the novel enaminone 2-(dimethylaminomethylene)-6,7-dimethoxy-2H-1,4-benzothiazin-3(4H)-one .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C10H12O4 . More detailed properties like melting point, boiling point, density, etc., can be found in specific databases .Wissenschaftliche Forschungsanwendungen

Insecticidal Applications

6,7-Dimethoxy-1,4-benzodioxan derivatives have demonstrated significant insecticidal activities. A study by Sawada et al. (2003) synthesized analogues with benzodioxole and benzodioxane replacing the phenyl group, showing high insecticidal activities against the common cutworm, superior to some commercial insecticides (Sawada et al., 2003).

Electrochemical Applications

The electrochemical stability and potential use of 1,3-benzodioxan and 1,4-benzodioxan derivatives as redox shuttle additives for overcharge protection of lithium-ion batteries were explored by Weng et al. (2011). These compounds exhibited reversible redox waves and improved solubility in commercial electrolytes, highlighting their utility in enhancing battery safety and efficiency (Weng et al., 2011).

Antitumor Properties

Research on the antitumor effects of apiole, a derivative of 1,3-benzodioxole, on human COLO 205 cancer cells demonstrated promising results. The compound significantly decreased the growth of colon cancer cell tumor xenografts in mice, suggesting its potential as a novel antitumor agent (Wei et al., 2012).

Anti-adipogenic Effects

The anti-adipogenic effects of 2,6-dimethoxy-1,4-benzoquinone, a compound related to this compound, were investigated by Son et al. (2018). This compound significantly reduced the expression of various adipogenic transcription factors in adipocyte differentiation, indicating potential applications in obesity treatment (Son et al., 2018).

Synthesis and Characterization of Radicals

Alberola et al. (2010) described the synthesis of dialkoxy-benzo-1,3,2-dithiazolyl radicals derived from benzodioxole and veratrol. These compounds exhibit distinct solid-state structures and antiferromagnetic interactions, offering insights into radical chemistry and material science applications (Alberola et al., 2010).

Pesticidal Activity

6,7-Dimethoxy coumarin, synthesized through a series of reactions starting from p-benzoquinone, displayed herbicidal activity against Amaranthus retroflexus and antifungal activity against various plant pathogens. This suggests its potential as a bio-pesticide (Zhao-li, 2007).

Wirkmechanismus

Target of Action

The primary target of 6,7-Dimethoxy-1,4-benzodioxan is the alpha-1 adrenoceptor . This receptor is a subtype of alpha-adrenergic receptors, which are a class of G protein-coupled receptors involved in various physiological processes. The alpha-1 adrenoceptor is present in high density in the prostatic stroma, prostatic capsule, and bladder neck .

Mode of Action

This compound acts as an antagonist at the alpha-1 adrenoceptor . This means it binds to the receptor and blocks its activation by endogenous catecholamines such as norepinephrine. This blockade results in a decrease in smooth muscle tone in the prostate and bladder neck, which can alleviate symptoms of benign prostatic hyperplasia (BPH) and hypertension .

Biochemical Pathways

It is known that the compound’s antagonistic action at the alpha-1 adrenoceptor can inhibit the vasoconstrictor effects of norepinephrine . This can lead to a decrease in blood pressure and an improvement in symptoms of BPH.

Pharmacokinetics

It is known that similar compounds, such as doxazosin, are metabolized via o-demethylation or hydroxylation . The enzymes involved in the metabolism of doxazosin include CYP2C19, CYP2D6, and CYP3A4

Result of Action

The antagonistic action of this compound at the alpha-1 adrenoceptor results in a decrease in smooth muscle tone in the prostate and bladder neck . This can lead to an improvement in symptoms of BPH, such as urinary frequency, nocturia, weak stream, hesitancy, and incomplete emptying . In addition, the compound’s ability to inhibit the vasoconstrictor effects of norepinephrine can lead to a decrease in blood pressure .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

6,7-Dimethoxy-1,4-benzodioxan plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can be either inhibitory or activatory, depending on the specific biochemical pathway involved. For instance, this compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may activate other enzymes by inducing conformational changes that enhance their catalytic activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and alterations in cellular metabolism. These effects can result in various cellular outcomes, such as changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes, proteins, and other biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways. For instance, this compound may bind to the active site of an enzyme, inhibiting its activity and preventing substrate binding. Alternatively, it may bind to a regulatory site, inducing conformational changes that enhance enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in cumulative effects on cellular function, including changes in gene expression, enzyme activity, and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and alter metabolite levels within cells. For example, this compound may inhibit key enzymes in metabolic pathways, leading to a buildup of substrates and a decrease in product formation. Alternatively, it may enhance the activity of certain enzymes, increasing the flow of metabolites through specific pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell. For instance, this compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The subcellular localization of this compound can determine its specific biological effects and interactions with other biomolecules .

Eigenschaften

IUPAC Name |

6,7-dimethoxy-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-11-7-5-9-10(6-8(7)12-2)14-4-3-13-9/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAJVGAVXIEQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)OCCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60550031 | |

| Record name | 6,7-Dimethoxy-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3214-13-9 | |

| Record name | 6,7-Dimethoxy-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl benzo[b]thiophene-7-carboxylate](/img/structure/B1314529.png)

![Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B1314538.png)

![1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine](/img/structure/B1314548.png)